LY 233536

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

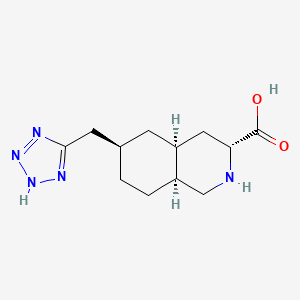

Structure

3D Structure

属性

CAS 编号 |

143343-70-8 |

|---|---|

分子式 |

C12H19N5O2 |

分子量 |

265.31 g/mol |

IUPAC 名称 |

(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1 |

InChI 键 |

ACTONBBIVMTUAJ-DOLQZWNJSA-N |

手性 SMILES |

C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CC3=NNN=N3)C(=O)O |

规范 SMILES |

C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Chemical Synthesis of LY233536: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of LY233536, drawing from available scientific literature and patent filings. The document details the pharmacological profile of the compound, presents quantitative data in a structured format, and outlines the experimental methodologies for key assays. Furthermore, it includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of the compound's development.

Discovery and Pharmacological Profile

LY233536 emerged from research programs at Eli Lilly and Company focused on the discovery of excitatory amino acid (EAA) antagonists for the potential treatment of neurological disorders.[1] The overactivation of NMDA receptors is implicated in a variety of pathological conditions, including epilepsy, stroke, and traumatic brain injury, making NMDA receptor antagonists a significant area of therapeutic interest.[2][3]

The discovery of LY233536 was part of a broader effort to develop subtype-selective NMDA receptor antagonists with improved therapeutic windows compared to earlier, non-selective agents that were often associated with significant side effects.[4][5]

Mechanism of Action

LY233536 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. This mechanism involves the direct competition with the endogenous agonist, glutamate, for binding to the receptor, thereby preventing the ion channel opening and the subsequent influx of calcium ions that mediate excitotoxicity. The historical context of glutamate research highlights the gradual understanding of multiple EAA receptors, with the NMDA receptor being a key subtype.[6][7]

Pharmacological Data

The following table summarizes the key in vitro pharmacological data for LY233536.

| Parameter | Value | Species/Assay Conditions | Reference |

| Binding Affinity (IC50) | Data not available in public domain | ||

| Functional Antagonism (IC50) | Data not available in public domain |

Chemical Synthesis

The chemical structure of LY233536 is a substituted piperidine-2,3-dicarboxylic acid derivative. While a specific, detailed synthesis protocol for LY233536 is not publicly disclosed, the general synthetic strategies for this class of compounds can be inferred from the broader literature on the synthesis of piperidine carboxylic acid derivatives.

The synthesis of such molecules often involves the construction of the piperidine ring as a key step, followed by the introduction and modification of the carboxylic acid and other substituent groups.

General Synthetic Approach

A plausible synthetic pathway for LY233536 and its analogs would likely involve one of the established methods for piperidine synthesis.[8] A retrosynthetic analysis suggests that the core piperidine-2,3-dicarboxylic acid scaffold could be a key intermediate.

Key Experimental Protocols

While the exact experimental protocol for the synthesis of LY233536 is not available, a general procedure for the synthesis of a related piperidine-2,3-dicarboxylic acid derivative is outlined below, based on established chemical literature. This serves as an illustrative example of the potential synthetic methodology.

Protocol: Synthesis of a Piperidine-2,3-dicarboxylate Intermediate

-

Step 1: Michael Addition: A suitable nitrogen-containing nucleophile is reacted with a substituted α,β-unsaturated diester in a Michael addition reaction to form an acyclic intermediate.

-

Step 2: Cyclization: The acyclic intermediate undergoes an intramolecular cyclization, often promoted by a base, to form the piperidine ring.

-

Step 3: Stereochemical Control: Chiral auxiliaries or asymmetric catalysis can be employed during the synthesis to control the stereochemistry of the multiple chiral centers in the molecule.

-

Step 4: Functional Group Manipulation: The ester groups are then hydrolyzed to the corresponding carboxylic acids, and other substituents are introduced to yield the final product.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by LY233536 is the NMDA receptor-mediated glutamatergic signaling pathway.

An experimental workflow for evaluating the efficacy of a novel NMDA receptor antagonist like LY233536 would typically involve a series of in vitro and in vivo assays.

Conclusion

LY233536 represents a significant compound in the exploration of competitive NMDA receptor antagonists. While specific details regarding its discovery and synthesis are not extensively documented in the public domain, this guide provides a comprehensive overview based on the available scientific context and general principles of medicinal chemistry and pharmacology. Further research into the historical archives of Eli Lilly and Company may provide more granular data on this intriguing molecule. The study of such compounds continues to be crucial for the development of novel therapeutics for a range of debilitating neurological disorders.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The glutamate story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Structure-Activity Relationship of LY233536: A Decahydroisoquinoline-Based NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY233536, identified chemically as (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS). Overactivation of NMDA receptors is implicated in a range of neurological and psychiatric disorders, making antagonists like LY233536 valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of LY233536 and its analogs, detailing the experimental methodologies used for their evaluation and illustrating the relevant biological pathways.

Core Structure and Pharmacophore

The core structure of LY233536 is a rigid decahydroisoquinoline ring system. This scaffold serves to orient the key pharmacophoric elements in a specific spatial arrangement for optimal interaction with the glutamate binding site on the NMDA receptor. The essential pharmacophoric features include:

-

An acidic group (the carboxylic acid at the 3-position) which mimics the γ-carboxyl group of the endogenous agonist, glutamate.

-

A basic amino group (the secondary amine within the isoquinoline ring) which mimics the α-amino group of glutamate.

-

A hydrophobic bicyclic scaffold (the decahydroisoquinoline ring) which provides conformational constraint.

-

A distal acidic bioisostere (the tetrazolylmethyl group at the 6-position) which contributes to potency and selectivity.

Structure-Activity Relationship of Decahydroisoquinoline Analogs

The exploration of the SAR of decahydroisoquinoline-based NMDA receptor antagonists has revealed several key determinants of potency and selectivity. The following table summarizes the in vitro activity of a series of 6-substituted decahydroisoquinoline-3-carboxylic acid analogs, including a close analog of LY233536.

| Compound | R Group at 6-position | [3H]CGS19755 Binding IC50 (nM) | Cortical Wedge NMDA Antagonism IC50 (µM) |

| 31a | -CH2PO(OH)2 | 55 ± 14 | 0.15 ± 0.01 |

| 32a (analog of LY233536) | -CH2-(1H-tetrazol-5-yl) | 856 ± 136 | 1.39 ± 0.29 |

Key SAR Insights:

-

Nature of the Distal Acidic Group: The data indicates that a phosphonate group at the 6-position (compound 31a ) confers significantly higher potency compared to a tetrazolylmethyl group (compound 32a , an analog of LY233536) in both binding affinity and functional antagonism at the NMDA receptor.[1]

-

Stereochemistry: The specific stereochemistry of the decahydroisoquinoline nucleus is crucial for activity. The (3R,4aS,6R,8aS) configuration, as present in LY233536, is one of the diastereomers that has been shown to provide potent NMDA antagonist activity.[1]

-

Conformational Restriction: The rigid bicyclic structure of the decahydroisoquinoline scaffold is a key feature that locks the pharmacophoric elements in a conformation favorable for binding to the NMDA receptor.[1][2]

Experimental Protocols

The evaluation of LY233536 and its analogs as NMDA receptor antagonists involves a combination of in vitro and in vivo assays.

In Vitro Receptor Binding Assay: [3H]CGS19755 Displacement

This assay determines the affinity of test compounds for the glutamate binding site of the NMDA receptor by measuring their ability to displace a known high-affinity radiolabeled antagonist, [3H]CGS19755.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats. The tissue is homogenized in a hypotonic buffer and subjected to centrifugation to isolate the membrane fraction.

-

Incubation: The prepared membranes are incubated with a fixed concentration of [3H]CGS19755 and varying concentrations of the test compound in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]CGS19755 (IC50) is determined by non-linear regression analysis.

In Vitro Functional Assay: Rat Cortical Wedge Preparation

This assay assesses the functional antagonist activity of the compounds by measuring their ability to inhibit the depolarizing effects of NMDA in a preparation of rat brain tissue.

Methodology:

-

Tissue Preparation: Coronal slices of the cerebral cortex are prepared from male Sprague-Dawley rats. A wedge of the cortex is dissected and placed in a recording chamber.

-

Electrophysiological Recording: The preparation is continuously superfused with artificial cerebrospinal fluid. The membrane potential is recorded using extracellular electrodes.

-

Drug Application: NMDA is applied to the preparation to induce a depolarization. The test compound is then co-applied with NMDA to determine its ability to antagonize the NMDA-induced response.

-

Data Analysis: The concentration of the test compound that produces a 50% inhibition of the NMDA-induced depolarization (IC50) is calculated.

In Vivo Assay: Blockade of NMDA-Induced Lethality in Mice

This assay evaluates the in vivo efficacy of the compounds to protect against the lethal effects of a high dose of NMDA.

Methodology:

-

Animal Dosing: Male albino mice are administered the test compound via intraperitoneal (i.p.) injection.

-

NMDA Challenge: After a predetermined time, the mice are challenged with a lethal dose of NMDA administered intravenously (i.v.).

-

Observation: The animals are observed for signs of toxicity and mortality over a specified period.

-

Data Analysis: The minimum effective dose (MED) of the test compound that protects a significant percentage of the animals from NMDA-induced lethality is determined.[1]

Signaling Pathways and Mechanism of Action

LY233536 acts as a competitive antagonist at the glutamate binding site on the NR2 subunit of the NMDA receptor. By blocking the binding of glutamate, it prevents the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ into the neuron. This mechanism is central to its neuroprotective effects, as excessive Ca2+ influx through NMDA receptors is a key mediator of excitotoxicity, a pathological process implicated in various neurodegenerative diseases.

References

An In-depth Technical Guide to the Mechanism of Action of LY233536 at the NMDA Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is centered on its interaction with the glutamate binding site located on the NR2 subunit of the NMDA receptor complex. By competitively inhibiting the binding of the endogenous agonist glutamate, LY233536 prevents the conformational changes required for ion channel opening, thereby blocking the influx of cations, most notably Ca2+. This document provides a comprehensive overview of the molecular mechanism, subtype selectivity, and the experimental methodologies used to characterize the interaction of LY233536 with the NMDA receptor.

The NMDA Receptor: A Brief Overview

The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[1][2] Functional receptors are typically composed of two obligatory GluN1 (formerly NR1) subunits and two variable GluN2 (formerly NR2) subunits.[1][3] There are four subtypes of the GluN2 subunit (A, B, C, and D), and the specific combination of these subunits within the receptor complex dictates its physiological and pharmacological properties.

For the channel to open, two distinct events must occur:

-

Binding of a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3]

-

Binding of the neurotransmitter glutamate to the GluN2 subunit.[1]

This dual-agonist requirement, coupled with a voltage-dependent block by extracellular Mg2+ at resting membrane potentials, allows the NMDA receptor to function as a coincidence detector, integrating both presynaptic glutamate release and postsynaptic depolarization.[3]

Core Mechanism of Action of LY233536

LY233536 functions as a competitive antagonist at the NMDA receptor. This means it directly competes with the endogenous agonist, glutamate, for the same binding site on the receptor complex.

-

Binding Site: The target for LY233536 is the glutamate binding pocket located on the NR2 subunit .[1] By occupying this site, LY233536 prevents glutamate from binding and inducing the necessary conformational change in the receptor that leads to ion channel activation.

-

Functional Consequence: The primary functional outcome of LY233536 binding is the inhibition of ion flux through the NMDA receptor channel. This blockade prevents the influx of Na+ and, more significantly, Ca2+ into the postsynaptic neuron, thereby dampening excitatory neurotransmission.

Signaling Pathway Visualization

The following diagram illustrates the competitive antagonism of LY233536 at the NMDA receptor.

Caption: Competitive antagonism by LY233536 at the GluN2 glutamate binding site.

Quantitative Data: Subtype Selectivity

LY233536 is not a non-selective NMDA receptor antagonist; it exhibits a distinct profile of affinity for different NR2 subunits. Studies using recombinant receptors have shown that LY233536 has a higher affinity for NR2B- and NR2C-containing receptors compared to those containing the NR2A subunit.[1] Notably, it displays an approximately 10-fold selectivity for NR2B over NR2A-containing receptors.[1]

| Receptor Subtype | Relative Binding Affinity of LY233536 |

| NR1/NR2A | Lower Affinity |

| NR1/NR2B | Higher Affinity (~10x > NR2A)[1] |

| NR1/NR2C | Higher Affinity |

| NR1/NR2D | Lower Affinity (inferred from comparison with other antagonists)[1] |

Experimental Protocols

The characterization of a competitive antagonist like LY233536 relies on two primary experimental techniques: radioligand binding assays to determine binding affinity and electrophysiology to assess functional antagonism. The following are detailed, representative protocols for these methodologies.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of LY233536 to displace a radiolabeled ligand that specifically binds to the glutamate site of the NMDA receptor.

Objective: To determine the inhibition constant (Ki) of LY233536 at different NMDA receptor subtypes.

Materials:

-

Cell lines (e.g., HEK293) stably expressing specific recombinant NMDA receptor subtypes (e.g., NR1/NR2A, NR1/NR2B).

-

Radioligand: A high-affinity competitive antagonist for the glutamate site, such as [3H]CGP 39653.

-

Test Compound: LY233536 at a range of concentrations.

-

Membrane Preparation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the target NMDA receptor subtype.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 50-100 µg) to each well.

-

Add a fixed concentration of the radioligand (e.g., [3H]CGP 39653 at a concentration near its Kd).

-

Add increasing concentrations of unlabeled LY233536.

-

For determining non-specific binding, add a saturating concentration of a known, unlabeled glutamate site antagonist (e.g., 1 mM L-glutamate) to a set of control wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of LY233536 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the LY233536 concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of LY233536 that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion current flowing through NMDA receptors in response to agonist application and assesses the ability of LY233536 to block this current.

Objective: To determine the functional antagonism and potency (IC50) of LY233536 on NMDA receptor-mediated currents.

Materials:

-

Neurons in primary culture or cells (e.g., Xenopus oocytes or HEK293) expressing the desired NMDA receptor subtypes.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and importantly, 0 MgCl2 to prevent voltage-dependent block, and a saturating concentration of glycine, e.g., 10 µM).

-

Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA).

-

Agonist: NMDA or glutamate.

-

Antagonist: LY233536.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Methodology:

-

Cell Preparation:

-

Identify a suitable cell for recording under a microscope.

-

Approach the cell with a glass micropipette filled with the internal solution.

-

Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Recording NMDA Currents:

-

Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).

-

Apply a fixed, sub-maximal concentration of NMDA or glutamate to the cell using a rapid perfusion system to evoke an inward current.

-

Record the baseline agonist-evoked current.

-

-

Antagonist Application:

-

Co-apply increasing concentrations of LY233536 with the same concentration of the agonist.

-

Record the peak inward current at each concentration of LY233536. Allow for washout of the antagonist between applications to ensure the recovery of the response.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of each concentration of LY233536.

-

Normalize the current amplitudes in the presence of the antagonist to the control current amplitude.

-

Plot the normalized current as a function of the LY233536 concentration and fit the data to a logistic function to determine the IC50 value, representing the concentration of LY233536 that blocks 50% of the agonist-induced current.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing an unknown compound at NMDA receptors.

Caption: A logical workflow for the characterization of an NMDA receptor antagonist.

Conclusion

LY233536 is a well-characterized competitive antagonist that selectively targets the glutamate binding site on the NR2 subunit of the NMDA receptor. Its inhibitory action is more pronounced at receptors containing NR2B and NR2C subunits. The methodologies of radioligand binding and electrophysiology are fundamental to elucidating this mechanism of action, providing quantitative measures of its binding affinity and functional potency. This detailed understanding is critical for its use as a pharmacological tool and for the development of novel therapeutics targeting the NMDA receptor system.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Glutamate Receptors in Glial Cells from the Cortex of GFAP/EGFP Mice Following Ischemic Injury: Focus on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of glutamate binding sites in receptors assembled from transfected NMDA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Selectivity of LY233536

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in excitatory neurotransmission in the central nervous system. Its ability to selectively modulate NMDA receptor activity has made it a valuable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptor subtypes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY233536, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Core Data: Binding Affinity and Selectivity of LY233536

The binding affinity of LY233536 has been characterized at various glutamate receptor subtypes. As a competitive antagonist, its affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radioligand.

Table 1: Quantitative Binding Affinity Data for LY233536

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. NR2A) |

| NMDA Receptors | ||

| NR2A-containing | ~400 | 1 |

| NR2B-containing | ~40 | 10 |

| NR2C-containing | Data suggests higher affinity than for NR2A | - |

| NR2D-containing | Not explicitly quantified in available literature | - |

| AMPA Receptors | Negligible affinity | High |

| Kainate Receptors | Negligible affinity | High |

Note: The Ki values are approximate and compiled from various sources. The selectivity for NR2C and lack of affinity for AMPA/kainate receptors are based on qualitative descriptions in the literature.

LY233536 exhibits a notable selectivity for NMDA receptors containing the NR2B subunit, with an approximately 10-fold higher affinity compared to those containing the NR2A subunit[1]. It has also been reported to have a higher affinity for NR2C-containing receptors[1]. This selectivity profile is crucial for its pharmacological effects, as the subunit composition of NMDA receptors varies across different brain regions and developmental stages, and dictates their functional properties. Importantly, LY233536 shows negligible affinity for other ionotropic glutamate receptors, namely AMPA and kainate receptors, highlighting its specificity for the NMDA receptor complex[1].

Experimental Protocols

The determination of binding affinity and selectivity of compounds like LY233536 relies on well-established experimental techniques, primarily radioligand binding assays.

Radioligand Binding Assay for NMDA Receptor Affinity

This method is considered the gold standard for quantifying the interaction between a ligand and its receptor[2].

Objective: To determine the inhibition constant (Ki) of LY233536 for different NMDA receptor subtypes.

Materials:

-

Radioligand: A tritiated NMDA receptor antagonist with high affinity, such as [³H]CGP 39653.

-

Test Compound: LY233536.

-

Receptor Source: Homogenized brain tissue membranes from specific regions known to be enriched in certain NMDA receptor subtypes (e.g., forebrain for NR2B) or cell lines recombinantly expressing specific NMDA receptor subunit combinations (e.g., HEK293 cells expressing NR1/NR2A or NR1/NR2B).[3]

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4) containing ions like Mg²⁺.[4]

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the NMDA receptors. The final membrane pellet is resuspended in the assay buffer.[4]

-

Incubation: A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (LY233536). A set of tubes containing only the radioligand and receptor preparation is used to determine total binding, and another set with a high concentration of a known unlabeled ligand is used to determine non-specific binding.[2][4]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.[4]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of LY233536 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways

LY233536 exerts its effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the NMDA receptor. This action directly modulates the downstream signaling cascades initiated by NMDA receptor activation.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor is a critical event in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The binding of both glutamate and a co-agonist (glycine or D-serine) to the receptor, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg²⁺) block, leads to the opening of the ion channel. This allows the influx of calcium ions (Ca²⁺), which acts as a crucial second messenger, initiating a cascade of intracellular signaling events.

Key downstream effectors of NMDA receptor-mediated Ca²⁺ influx include:

-

Calmodulin (CaM): Ca²⁺ binds to calmodulin, which in turn activates various enzymes.

-

Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII): A key protein in LTP, CaMKII is activated by the Ca²⁺/CaM complex and can autophosphorylate, leading to sustained activity. Activated CaMKII phosphorylates various substrates, including AMPA receptors, enhancing their function.

-

Protein Kinase C (PKC) and Src Kinase: These kinases can also be activated and contribute to the modulation of NMDA receptor function and synaptic plasticity.

-

Nitric Oxide Synthase (nNOS): Activation of nNOS leads to the production of nitric oxide (NO), a retrograde messenger that can influence presynaptic neurotransmitter release.

-

Gene Expression: Ca²⁺ signals can propagate to the nucleus, leading to the activation of transcription factors like CREB (cAMP response element-binding protein) and subsequent changes in gene expression that are important for long-lasting forms of synaptic plasticity.

By blocking glutamate binding, LY233536 prevents this entire signaling cascade from being initiated.

Conclusion

LY233536 is a valuable pharmacological tool characterized by its competitive antagonism of the NMDA receptor, with a notable selectivity for NR2B-containing subtypes. Its high specificity over AMPA and kainate receptors makes it a precise instrument for dissecting the roles of NMDA receptor-mediated signaling in various neurological processes. The standardized radioligand binding assays provide a robust framework for quantifying its binding affinity and selectivity, crucial for interpreting experimental results and for the development of novel therapeutics targeting the glutamatergic system. A thorough understanding of its interaction with the NMDA receptor and the subsequent impact on intracellular signaling pathways is paramount for its effective application in research and drug discovery.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Probing Glutamatergic Neurotransmission: A Technical Guide to the Use of LY233536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological tool, LY233536, for the study of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a vast array of neurological functions. Dysregulation of glutamatergic pathways is implicated in numerous neurological and psychiatric disorders, making the study of its receptors a key area of research. LY233536 is a potent and selective competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two major subtypes of ionotropic glutamate receptors. This guide details its mechanism of action, provides protocols for its experimental application, and presents its pharmacological data in a comparative context.

Core Concepts in Glutamate Neurotransmission

Glutamate mediates fast excitatory synaptic transmission by binding to ionotropic receptors, namely AMPA, kainate, and NMDA receptors.[1][2] Upon binding glutamate, AMPA and kainate receptors, which are non-selective cation channels, open to allow the influx of Na+ and the efflux of K+, leading to depolarization of the postsynaptic membrane.[1] This excitatory postsynaptic potential (EPSP) is fundamental to neuronal communication. The precise control of glutamate levels in the synaptic cleft is maintained by excitatory amino acid transporters (EAATs) located on both neurons and glial cells.[2]

LY233536: A Tool for Dissecting AMPA/Kainate Receptor Function

LY233536 acts as a competitive antagonist at the glutamate binding site on AMPA and kainate receptors. By competing with the endogenous ligand glutamate, LY233536 prevents the conformational change required for channel opening, thereby inhibiting the generation of an EPSP. This selective antagonism allows researchers to isolate and study the specific contributions of AMPA and kainate receptor-mediated signaling in various physiological and pathological processes.

Quantitative Pharmacological Data

| Compound | Receptor Subtype | Ki (µM) | IC50 (µM) | Reference |

| DNQX | AMPA | - | 0.11 - 0.12 | [3] |

| Kainate | - | - | ||

| CNQX | AMPA | - | ~0.3 | [4] |

| Kainate | - | ~1-3 | [4][5] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of LY233536 on glutamate neurotransmission are outlined below.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of LY233536 for AMPA and kainate receptors.[6][7]

Objective: To quantify the binding affinity (Ki) of LY233536 for AMPA and kainate receptors.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Radioligand (e.g., [3H]AMPA or [3H]kainate)

-

LY233536

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of LY233536 (or a known competitor for positive control). Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual neurons and can be used to assess the functional antagonism of LY233536 on AMPA/kainate receptor-mediated currents.[8][9][10]

Objective: To determine the effect of LY233536 on glutamate-evoked currents in neurons.

Materials:

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipette filled with internal solution

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Glutamate or a specific agonist (e.g., AMPA or kainate)

-

LY233536

Procedure:

-

Preparation: Prepare acute brain slices or culture primary neurons. Place the preparation in a recording chamber continuously perfused with aCSF.

-

Patching: Using a micromanipulator, approach a neuron with a glass patch pipette filled with internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration. This allows control of the membrane potential and measurement of the total current flowing across the cell membrane.

-

Recording: Clamp the neuron at a holding potential (e.g., -70 mV). Apply glutamate or a specific agonist to the bath or locally via a puffer pipette to evoke an inward current mediated by AMPA/kainate receptors.

-

Drug Application: Perfuse LY233536 into the bath and re-apply the agonist.

-

Data Analysis: Measure the amplitude of the agonist-evoked current before and after the application of LY233536. A reduction in the current amplitude indicates an antagonistic effect. Construct a dose-response curve by applying different concentrations of LY233536 to determine the IC50 for the functional inhibition of the receptors.

In Vivo Microdialysis

This technique is used to measure the extracellular concentration of neurotransmitters, such as glutamate, in the brain of a living animal. It can be used to investigate how LY233536 affects basal or stimulated glutamate release.[11][12][13][14]

Objective: To measure the effect of LY233536 on extracellular glutamate levels in a specific brain region.

Materials:

-

Anesthetized or freely moving rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection

-

Artificial cerebrospinal fluid (aCSF)

-

LY233536

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum).

-

Perfusion: Continuously perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the dialysis membrane, in timed fractions.

-

Drug Administration: Administer LY233536 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Analysis: Analyze the collected dialysate samples for glutamate concentration using HPLC.

-

Data Analysis: Compare the glutamate concentrations in the dialysate before and after the administration of LY233536. An increase in extracellular glutamate could suggest a feedback mechanism in response to receptor blockade, while a decrease might indicate a more complex presynaptic effect.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway affected by LY233536 and a typical experimental workflow for its characterization.

Caption: Glutamate signaling at an excitatory synapse and the inhibitory action of LY233536.

Caption: A typical experimental workflow for characterizing a novel AMPA/kainate receptor antagonist.

References

- 1. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutamate receptor subtypes mediate excitatory synaptic responses of rat lateral parabrachial neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kainate binding to the AMPA receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. drexel.edu [drexel.edu]

- 10. Electrophysiological recording methods used in vascular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 13. In vivo monitoring of glutamate in the brain by microdialysis and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Electrophysiological Characterization of the NMDA Receptor Antagonist LY235959

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LY235959 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy and excitotoxic neuronal injury following ischemia.[3][4] Therefore, compounds like LY235959 that modulate NMDA receptor activity are valuable tools for neuroscience research and have potential therapeutic applications. These application notes provide a detailed protocol for the electrophysiological recording of NMDA receptor-mediated currents to characterize the inhibitory effects of LY235959.

While sometimes miscategorized, it is crucial to note that LY235959's primary mechanism of action is as a competitive antagonist at the NMDA receptor, not the AMPA receptor.[1] The following protocols are therefore designed to isolate and record NMDA receptor activity.

Data Presentation

Table 1: Summary of Electrophysiological Parameters for NMDA Receptor Antagonism by LY235959

| Parameter | Description | Expected Effect of LY235959 | Typical Concentration Range |

| NMDA Receptor-Mediated Current Amplitude | The peak inward current elicited by NMDA application or synaptic stimulation. | Dose-dependent reduction | 1 µM - 100 µM |

| IC₅₀ | The concentration of LY235959 that produces a 50% inhibition of the maximal NMDA receptor-mediated current. | Varies by cell type and experimental conditions | ~10 µM |

| On/Off Kinetics | The rate at which the antagonist binds to and dissociates from the NMDA receptor. | Typically rapid for competitive antagonists | Not specified |

| Reversibility | The extent to which the antagonist's effect can be washed out. | Expected to be reversible with sufficient washout | Not specified |

Note: The specific values for these parameters can vary depending on the experimental model (e.g., cell line, primary neuron culture, brain slice) and recording conditions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices

This protocol outlines the methodology for recording NMDA receptor-mediated currents using the whole-cell patch-clamp technique.[5][6]

1. Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

-

Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 5 QX-314, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.

-

NMDA Agonist Solution: aCSF containing a known concentration of NMDA (e.g., 100 µM) and glycine or D-serine (e.g., 10 µM) as a co-agonist.

-

Antagonist Solutions: Prepare stock solutions of LY235959 in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in aCSF on the day of the experiment. Also prepare solutions of an AMPA/kainate receptor antagonist (e.g., 20 µM CNQX or DNQX) and a GABA-A receptor antagonist (e.g., 10 µM bicuculline) to isolate NMDA receptor currents.

2. Cell/Slice Preparation:

-

Cultured Neurons: Plate primary hippocampal or cortical neurons on glass coverslips and culture for 10-14 days.

-

Brain Slices: Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) from rodents using a vibratome in ice-cold, oxygenated aCSF.[7] Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF (containing AMPA/kainate and GABA-A receptor antagonists) at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

To evoke NMDA receptor-mediated currents, either locally apply the NMDA agonist solution using a puffer pipette or synaptically stimulate afferent fibers with a bipolar stimulating electrode.

-

Record baseline NMDA receptor-mediated currents for several minutes to ensure a stable response.

-

Bath-apply LY235959 at increasing concentrations, allowing the effect to stabilize at each concentration before recording the current.

-

After the highest concentration, perform a washout by perfusing with aCSF to assess the reversibility of the antagonist's effect.

4. Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated inward current for each condition (baseline, different concentrations of LY235959, and washout).

-

Normalize the current amplitudes to the baseline amplitude.

-

Plot the normalized current as a function of the LY235959 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

Mandatory Visualization

Caption: Experimental workflow for electrophysiological characterization of LY235959.

Caption: Signaling pathway of competitive NMDA receptor antagonism by LY235959.

References

- 1. Attenuation of hyperalgesia by LY235959, a competitive N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Competitive NMDA-receptor antagonists, LY 235959 and LY 233053, enhance the protective efficacy of various antiepileptic drugs against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 7. protocols.io [protocols.io]

Application Notes and Protocols for the Use of LY233536 in Acute Brain Slice Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY233536 is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in excitotoxicity, a key mechanism of neuronal damage in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Acute brain slice preparations provide an excellent ex vivo model to study synaptic transmission, neuronal excitability, and the neuroprotective effects of pharmacological agents like LY233536 in a setting that preserves the local neuronal circuitry.

These application notes provide detailed protocols for utilizing LY233536 in acute brain slice preparations for both electrophysiological and neuroprotection studies.

Data Presentation

Table 1: Suggested Concentrations of LY233536 for Acute Brain Slice Experiments

| Application | Suggested Concentration Range (µM) | Rationale |

| Electrophysiology | ||

| Inhibition of AMPA Receptor-Mediated EPSCs | 0.1 - 10 | Based on the affinity of related quinoxalinedione antagonists for the AMPA receptor (e.g., a related compound has a Ki of 0.021 µM)[1]. A concentration-response curve should be generated to determine the optimal concentration for the specific brain region and neuronal population under investigation. |

| Neuroprotection Assays | ||

| Attenuation of Excitotoxicity | 1 - 20 | Higher concentrations may be required to counteract the effects of high concentrations of glutamate or other excitotoxic insults used in these assays. The optimal concentration should be determined empirically. |

Table 2: Expected Electrophysiological Effects of LY233536 in Acute Brain Slices

| Parameter | Expected Effect | Measurement Method |

| Amplitude of AMPA Receptor-Mediated EPSCs/EPSPs | Decrease | Whole-cell patch-clamp or field potential recordings. |

| Frequency of Spontaneous EPSCs | No direct effect expected | Whole-cell patch-clamp recordings. |

| Neuronal Firing Rate (in response to excitatory stimuli) | Decrease | Current-clamp recordings. |

| Long-Term Potentiation (LTP) Induction | Inhibition (if AMPA receptor activation is required for induction) | Field potential or whole-cell recordings. |

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a standard method for preparing viable acute brain slices from the rodent brain.

Materials:

-

Rodent (mouse or rat)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold cutting solution (see recipe below)

-

Artificial cerebrospinal fluid (aCSF) (see recipe below)

-

Recovery chamber

-

Incubation chamber

Solutions:

-

Ice-Cold Cutting Solution (NMDG-based, protective):

-

92 mM N-methyl-D-glucamine (NMDG)

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

30 mM NaHCO3

-

20 mM HEPES

-

25 mM Glucose

-

2 mM Thiourea

-

5 mM Sodium Ascorbate

-

3 mM Sodium Pyruvate

-

0.5 mM CaCl2

-

10 mM MgSO4

-

Adjust pH to 7.3-7.4 with HCl. Osmolality should be 300-310 mOsm/kg. Prepare fresh and keep on ice, continuously bubbled with carbogen.

-

-

Artificial Cerebrospinal Fluid (aCSF):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

26 mM NaHCO3

-

10 mM Glucose

-

2 mM CaCl2

-

1 mM MgSO4

-

Continuously bubble with carbogen for at least 30 minutes before use.

-

Procedure:

-

Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse transcardially with ice-cold, carbogenated cutting solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.

-

Mount the brain onto the vibratome stage using cyanoacrylate glue.

-

Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.

-

Cut slices of the desired thickness (typically 300-400 µm).

-

Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.

-

Transfer the slices to an incubation chamber filled with aCSF at room temperature and continuously bubble with carbogen. Allow slices to recover for at least 1 hour before starting experiments.

Protocol 2: Electrophysiological Recording of AMPA Receptor-Mediated Synaptic Currents

This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of LY233536 on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Acute brain slices (prepared as in Protocol 1)

-

Recording setup (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber with perfusion system

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Internal solution (see recipe below)

-

Stimulating electrode

-

LY233536 stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)

Solutions:

-

Internal Solution (K-Gluconate based):

-

135 mM K-Gluconate

-

10 mM HEPES

-

10 mM KCl

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

10 mM Phosphocreatine

-

Adjust pH to 7.2-7.3 with KOH. Osmolality should be 290-300 mOsm/kg.

-

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Identify the desired brain region and neuronal population under the microscope.

-

Pull a patch pipette with a resistance of 3-6 MΩ when filled with internal solution.

-

Approach a neuron and establish a gigaohm seal (>1 GΩ).

-

Rupture the membrane to obtain the whole-cell configuration.

-

Place a stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses.

-

Hold the neuron at a membrane potential of -70 mV to record AMPA receptor-mediated EPSCs. NMDA receptors will be largely blocked by Mg2+ at this potential.

-

Record a stable baseline of evoked EPSCs for 5-10 minutes.

-

Bath-apply LY233536 at the desired concentration (e.g., starting with 1 µM) and record the effect on the EPSC amplitude.

-

To determine the concentration-response relationship, apply increasing concentrations of LY233536.

-

Wash out the drug to observe the reversibility of the effect.

Protocol 3: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of LY233536 against excitotoxicity induced by glutamate in acute brain slices.

Materials:

-

Acute brain slices (prepared as in Protocol 1)

-

Incubation chambers

-

Glutamate stock solution

-

LY233536 stock solution

-

Propidium Iodide (PI) or other viability stain

-

Fluorescence microscope

Procedure:

-

After the initial 1-hour recovery period, transfer slices to individual wells of a 24-well plate containing carbogenated aCSF.

-

Pre-incubate a subset of slices with different concentrations of LY233536 (e.g., 1, 5, 10, 20 µM) for 30 minutes.

-

Induce excitotoxicity by adding glutamate to the aCSF to a final concentration of 50-100 µM for a defined period (e.g., 30 minutes). A control group should not receive glutamate.

-

After the glutamate exposure, wash the slices three times with fresh aCSF.

-

Return the slices to the incubation chamber with regular aCSF (or aCSF containing LY233536 for the treatment groups) and allow them to recover for 2-4 hours.

-

Assess cell death by incubating the slices with a viability stain like Propidium Iodide (PI), which labels the nuclei of dead cells.

-

Visualize and quantify the PI-positive cells using a fluorescence microscope. Compare the amount of cell death between control, glutamate-treated, and LY233536 + glutamate-treated groups.

Mandatory Visualizations

Caption: Mechanism of LY233536 action at the synapse.

Caption: Workflow for electrophysiological analysis.

Caption: Neuroprotection assay logic.

References

Application Notes and Protocols for In Vivo Administration and Dosing of LY233536

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY233536 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are integral to numerous physiological processes.[1] The NMDA receptor, in particular, plays a critical role in synaptic plasticity, learning, and memory.[2] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in the pathophysiology of various neurological disorders.[3]

NMDA receptor antagonists are compounds that inhibit the action of the NMDA receptor.[4] These antagonists are valuable research tools for investigating the physiological and pathological roles of the NMDA receptor and are being explored for their therapeutic potential in conditions associated with excitotoxicity, such as stroke, traumatic brain injury, and neurodegenerative diseases.[3][4] LY233536, as a competitive antagonist, acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous ligand, glutamate.

These application notes provide a summary of the available information on the in vivo administration and dosing of LY233536 in various animal models, based on its use as a tool compound in neuroscience research. The provided protocols are intended to serve as a guide for researchers designing and conducting their own in vivo studies with this compound.

Signaling Pathway

The primary mechanism of action of LY233536 is the competitive antagonism of the NMDA receptor. This action modulates downstream signaling cascades that are activated upon receptor binding by glutamate.

Quantitative Data Summary

No specific quantitative in vivo dosing data for LY233536 was found in the provided search results. The following table is a template that can be populated as data becomes available from experimental studies.

| Animal Model | Route of Administration | Dose Range | Dosing Frequency | Vehicle | Observed Effects | Reference |

| e.g., Rat | e.g., Intraperitoneal (i.p.) | e.g., 1-10 mg/kg | e.g., Single dose | e.g., Saline | e.g., Neuroprotection in ischemia model | [Citation] |

| e.g., Mouse | e.g., Intravenous (i.v.) | e.g., 0.5-5 mg/kg | e.g., Once daily for 3 days | e.g., 10% DMSO in saline | e.g., Anticonvulsant activity | [Citation] |

Experimental Protocols

General Protocol for Intraperitoneal (i.p.) Administration in Rodents

Materials:

-

LY233536 powder

-

Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or Tween 80, followed by dilution in saline)

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of LY233536 powder based on the desired dose and the number of animals to be treated.

-

Dissolve the powder in a minimal amount of a suitable solubilizing agent if necessary (e.g., DMSO).

-

Bring the solution to the final desired volume with sterile saline or PBS. The final concentration of the solubilizing agent should be kept to a minimum (typically <10% for DMSO) to avoid toxicity.

-

Ensure the solution is clear and free of particulates. If necessary, vortex or sonicate briefly to aid dissolution. Prepare fresh on the day of the experiment.

-

-

Animal Preparation:

-

Weigh each animal accurately on the day of dosing to calculate the precise volume of the dosing solution to be administered.

-

Handle the animals gently to minimize stress.

-

-

Administration:

-

Draw the calculated volume of the dosing solution into a sterile syringe.

-

Gently restrain the animal. For a rat, this can be done by holding the animal firmly by the scruff of the neck. For a mouse, by the loose skin over the back.

-

Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Administration Monitoring:

-

Monitor the animals for any adverse reactions, such as changes in behavior, mobility, or signs of distress.

-

Record all observations meticulously.

-

Logical Relationships in Experimental Design

When designing in vivo studies with LY233536, several factors must be considered to ensure the validity and reproducibility of the results.

Important Considerations

-

Solubility: LY233536 may have limited aqueous solubility. It is essential to determine an appropriate vehicle that ensures complete dissolution and bioavailability. The use of co-solvents like DMSO should be carefully controlled and vehicle-only control groups must be included in all experiments.

-

Blood-Brain Barrier Penetration: The efficacy of a centrally acting drug like an NMDA receptor antagonist depends on its ability to cross the blood-brain barrier. While not explicitly detailed in the provided search results, this is a critical parameter to consider and may influence the choice of administration route and dose.

-

Pharmacokinetics and Pharmacodynamics: The onset, duration, and intensity of the pharmacological effect of LY233536 will depend on its pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (receptor binding and downstream effects) properties. Preliminary studies to characterize these parameters in the chosen animal model are highly recommended.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific experimental protocol. Researchers should consult the primary literature and conduct their own validation studies to establish appropriate procedures for their specific research needs.

References

- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

Preparing LY 233536 Stock Solutions for Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of LY 233536 stock solutions for use in both in vitro and in vivo preclinical research. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurological disorders. Its high selectivity and competitive mechanism of action make it a preferred compound for studies requiring precise modulation of NMDA receptor activity.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉N₅O₂ |

| Molecular Weight | 265.32 g/mol [1] |

| CAS Number | 136845-59-5[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] |

Preparing this compound Stock Solutions for In Vitro Experiments

High-concentration stock solutions in an organic solvent like DMSO are typically prepared for in vitro applications and then diluted to final concentrations in aqueous buffers or cell culture media.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol for a 10 mM DMSO Stock Solution

-

Tare the Balance: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.

-

Weigh this compound: Carefully weigh out 2.65 mg of this compound powder into the tared tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the Compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Store the 10 mM stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

For cell-based assays or electrophysiology experiments, the DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer (e.g., Artificial Cerebrospinal Fluid (aCSF), cell culture medium).

Important Consideration: The final concentration of DMSO in the experimental medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution:

-

Add 999 µL of the desired aqueous buffer to a sterile tube.

-

Add 1 µL of the 10 mM this compound DMSO stock solution.

-

Vortex gently to ensure thorough mixing.

In Vitro Solution Preparation Workflow

Preparing this compound Solutions for In Vivo Experiments

For in vivo studies, the formulation of this compound must be biocompatible and suitable for the chosen route of administration (e.g., intravenous, intraperitoneal). While DMSO is used for initial solubilization, it is often diluted in a vehicle that is well-tolerated by the animal model.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl)

-

Sterile water for injection

-

Sterile vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol for a Vehicle Suitable for Injection

A common vehicle for administering compounds that require initial solubilization in DMSO is a mixture of DMSO, saline, and potentially other co-solvents. The final concentration of DMSO should be minimized to reduce potential toxicity.

Example Vehicle Preparation (e.g., for a 1 mg/mL solution):

This protocol is an example and may require optimization based on the specific experimental needs and animal model.

-

Prepare a Concentrated Stock: Dissolve this compound in a minimal amount of DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to create a 100 mg/mL stock.

-

Prepare the Vehicle: A common vehicle for injection is a mixture of DMSO and saline. For example, a vehicle consisting of 10% DMSO in saline.

-

Dilute the Stock: Slowly add the DMSO stock solution to the saline vehicle while vortexing to prevent precipitation. For a final concentration of 1 mg/mL, you would add 10 µL of the 100 mg/mL stock to 990 µL of saline.

-

Final Formulation: The final formulation would be 1 mg/mL this compound in a vehicle of 1% DMSO in saline. This low percentage of DMSO is generally well-tolerated for systemic administration.

-

Administration: The solution should be freshly prepared on the day of the experiment and administered via the desired route (e.g., intravenous or intraperitoneal injection).

In Vivo Solution Preparation Workflow

Safety Precautions

-

This compound is a potent neuroactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area, preferably in a chemical fume hood, when handling the powder and concentrated DMSO solutions.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

The protocols outlined in this document provide a reliable foundation for the preparation of this compound stock solutions for both in vitro and in vivo research. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental outcomes in studies investigating the role of NMDA receptors. Researchers should always optimize final concentrations and vehicle formulations based on their specific experimental setup and animal models.

References

- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LY233536 for Studying Long-Term Potentiation (LTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory. The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. Antagonists of the NMDA receptor are therefore invaluable tools for elucidating the molecular and cellular mechanisms of LTP.

This document provides a generalized framework for the use of a competitive NMDA receptor antagonist in the study of LTP, based on established protocols for similar compounds. Researchers should use this information as a starting point and perform dose-response experiments to determine the optimal concentration and conditions for LY233536 in their specific experimental setup.

Data Presentation

Due to the absence of specific quantitative data for LY233536 in the scientific literature, the following table provides a template for researchers to systematically record their experimental data when determining the effective concentration of LY233536 for LTP inhibition.

Table 1: Template for Quantitative Analysis of LY233536 Effect on LTP in Hippocampal Slices

| LY233536 Concentration (µM) | Pre-incubation Time (min) | Baseline fEPSP Slope (% of control) | Post-HFS fEPSP Slope (% of baseline) at 10 min | Post-HFS fEPSP Slope (% of baseline) at 30 min | Post-HFS fEPSP Slope (% of baseline) at 60 min | % Inhibition of LTP at 60 min |

| 0 (Control) | N/A | 100 ± 5 | 200 ± 15 | 180 ± 12 | 170 ± 10 | 0 |

| User-defined | User-defined | |||||

| User-defined | User-defined | |||||

| User-defined | User-defined |

Researchers should fill in this table with their own experimental data.

Experimental Protocols

The following are generalized protocols for studying the effect of an NMDA receptor antagonist on LTP in acute hippocampal slices. These should be adapted and optimized for the use of LY233536.

Preparation of Acute Hippocampal Slices

This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.

Materials:

-

Rodent (rat or mouse)

-

Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps, spatula)

-

Petri dish

-

Incubation chamber

Procedure:

-

Anesthetize the animal and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus.

-

Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature (or slightly elevated, e.g., 32-34°C) for at least 1 hour to recover before recording.

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

This protocol outlines the procedure for recording synaptic responses and inducing LTP.

Materials:

-

Recording chamber for submerged or interface slices

-

aCSF (same as above), continuously bubbled with 95% O2 / 5% CO2 and perfused over the slice.

-

Glass microelectrodes (filled with aCSF, resistance 1-5 MΩ)

-

Stimulating electrode (e.g., bipolar tungsten electrode)

-

Recording electrode

-

Amplifier, digitizer, and data acquisition software

-

LY233536 stock solution

Procedure:

-

Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a stable temperature (e.g., 30-32°C).

-

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-